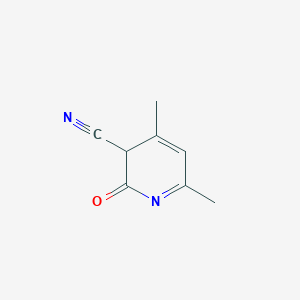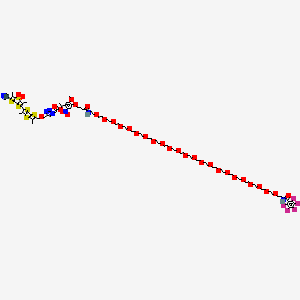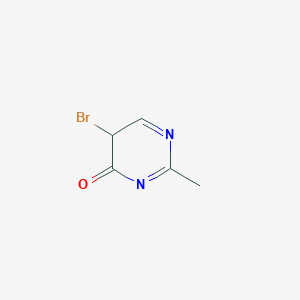
Atf4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atf4-IN-2 is a compound known for its inhibitory effects on Activating Transcription Factor 4 (ATF4). ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor. It is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . This compound has shown potential in research related to neurodegenerative diseases .
Chemical Reactions Analysis
Atf4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the specific reactions and products of this compound is not extensively documented in the available literature .
Scientific Research Applications
Atf4-IN-2 has a wide range of scientific research applications. It is primarily used in studies related to neurodegenerative diseases, where it helps in understanding the role of ATF4 in cellular stress responses. Additionally, this compound is used in cancer research to explore its potential in targeting apoptosis-resistant cells. The compound’s ability to modulate ATF4 activity makes it valuable in studying various biological processes, including gene expression regulation and cellular adaptation to stress .
Mechanism of Action
The mechanism of action of Atf4-IN-2 involves inhibiting the activity of ATF4. ATF4 regulates gene expression to ensure cell survival during stressful conditions. By inhibiting ATF4, this compound can modulate the cellular response to stress, potentially leading to apoptosis in cancer cells or neuroprotection in neurodegenerative diseases. The molecular targets and pathways involved include the endoplasmic reticulum stress response and oxidative stress pathways .
Comparison with Similar Compounds
Atf4-IN-2 is unique in its specific inhibition of ATF4. Similar compounds include other ATF4 inhibitors and compounds targeting the CREB family of transcription factors. These compounds may share some structural similarities but differ in their specificity and efficacy. Examples of similar compounds include tomatidine, which disrupts ATF4-dependent signaling to induce ferroptosis, and other CREB inhibitors used in cancer and neurodegenerative disease research .
Properties
Molecular Formula |
C24H21BrClN5O4 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[[1-[(5-chloro-1-benzofuran-2-carbonyl)amino]piperidin-4-yl]methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C24H21BrClN5O4/c25-17-3-1-15(2-4-17)23-28-29-24(35-23)22(33)27-13-14-7-9-31(10-8-14)30-21(32)20-12-16-11-18(26)5-6-19(16)34-20/h1-6,11-12,14H,7-10,13H2,(H,27,33)(H,30,32) |
InChI Key |
WWRGDZABEXNLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)





![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)




